

physical and chemical properties of 4,6-dichloro-5-fluoropyrimidine

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Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

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An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dichloro-5-fluoropyrimidine is a halogenated pyrimidine derivative that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and a fluorine atom on the pyrimidine ring, make it a versatile intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **4,6-dichloro-5-fluoropyrimidine**, along with detailed experimental protocols for its synthesis and purification. Furthermore, this document explores its chemical reactivity, safety considerations, and its emerging role in the development of targeted therapeutics, particularly as an intermediate for kinase inhibitors.

Physicochemical Properties

4,6-dichloro-5-fluoropyrimidine is a solid at room temperature, exhibiting moderate solubility in polar organic solvents and slight solubility in water.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4,6-dichloro-5-fluoropyrimidine**

Property	Value	Reference(s)
IUPAC Name	4,6-dichloro-5-fluoropyrimidine	[2]
CAS Number	213265-83-9	[1]
Molecular Formula	C ₄ HCl ₂ FN ₂	[1]
Molecular Weight	166.97 g/mol	[1]
Appearance	White to off-white solid	[3]
Melting Point	Not explicitly stated, but noted to be a solid at room temperature. A related isomer, 2,4-dichloro-5-fluoropyrimidine, has a melting point of 37-41 °C.	[3] [4]
Boiling Point	50-60 °C at 14 mmHg	[3]
Density	1.605 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Slightly soluble in water. Soluble in DMSO and Methanol (Slightly).	[3] [5]
InChI Key	DGMIGAHDDPJOPN-UHFFFAOYSA-N	[2]
SMILES	C1=NC(=C(C(=N1)Cl)F)Cl	[1]

Spectral Data

The structural elucidation of **4,6-dichloro-5-fluoropyrimidine** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4,6-dichloro-5-fluoropyrimidine** is characterized by a singlet at approximately 8.8 ppm (in DMSO-d₆), corresponding to the single proton on the pyrimidine ring.[\[5\]](#)

¹³C NMR Spectroscopy

While a complete, assigned ¹³C NMR spectrum is not readily available in the searched literature, predictions based on substituent effects suggest distinct signals for the four carbon atoms of the pyrimidine ring.[6][7] The carbon atoms attached to chlorine and fluorine would exhibit characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of pyrimidine derivatives shows characteristic bands for C-N and C=N stretching, as well as ring vibrations.[8][9] For **4,6-dichloro-5-fluoropyrimidine**, one would expect to observe additional strong absorptions corresponding to the C-Cl and C-F stretching vibrations.

Mass Spectrometry

Electron impact mass spectrometry of halogenated pyrimidines typically shows a prominent molecular ion peak.[10] The fragmentation pattern of **4,6-dichloro-5-fluoropyrimidine** would likely involve the loss of chlorine and fluorine radicals, as well as cleavage of the pyrimidine ring.[11][12][13]

Chemical Reactivity and Synthesis

Chemical Reactivity

The reactivity of **4,6-dichloro-5-fluoropyrimidine** is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents makes the carbon atoms at positions 4 and 6 highly susceptible to attack by nucleophiles.[14][15]

- **Reactivity with Amines:** Reactions with primary and secondary amines proceed readily, often at room temperature or with gentle heating, to displace the chlorine atoms.[16] This reactivity is fundamental to its use in constructing libraries of substituted pyrimidine derivatives for drug discovery. The presence of the fluorine atom at the 5-position can influence the regioselectivity of these substitution reactions.
- **Stability:** The compound is relatively stable under standard conditions but should be stored in a cool, dry place under an inert atmosphere.[3]

- Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, nitrogen oxides, and carbon oxides.[\[4\]](#)

Synthesis

4,6-dichloro-5-fluoropyrimidine is typically synthesized from 5-fluoroorotic acid or related pyrimidine precursors. A common synthetic route involves the chlorination of 5-fluoro-4,6-dihydroxypyrimidine.

This protocol describes a two-step synthesis starting from diethyl fluoromalonate and formamidine acetate.

Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

- To a 2 L reaction flask, add sodium methoxide (108 g, 2.0 mol) and methanol (1200 mL).
- Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.
- Slowly add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1 hour.
- Maintain the reaction at reflux for 8 hours.
- After completion, remove methanol by distillation under reduced pressure.
- To the residue, add 1000 mL of water and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white solid.
- Filter the solid, wash with water, and dry under vacuum at 80 °C to yield 4,6-dihydroxy-5-fluoropyrimidine.

Step 2: Synthesis of **4,6-dichloro-5-fluoropyrimidine**

- Suspend 4,6-dihydroxy-5-fluoropyrimidine (e.g., 51.8 g, 0.375 mol) in phosphorus oxychloride (POCl₃, e.g., 287.4 g, 1.875 mol).
- Heat the mixture to reflux and stir for 4 hours.
- Cool the reaction mixture and carefully pour it into a mixture of ice and brine.

- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with cold 6 N hydrochloric acid and then with saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude **4,6-dichloro-5-fluoropyrimidine**.
- The crude product can be purified by vacuum distillation.
- Collect the fraction with a boiling point of 35 °C at 1 torr.

Alternatively, recrystallization from a suitable solvent system can be employed for purification.

[\[17\]](#)[\[18\]](#)[\[19\]](#)

Applications in Drug Development

4,6-dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[\[20\]](#)[\[21\]](#) The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors, and the reactive chlorine atoms on this intermediate allow for the facile introduction of various substituents to modulate potency and selectivity.

Role as a Precursor to Kinase Inhibitors

The general structure of many kinase inhibitors involves a heterocyclic core that binds to the hinge region of the kinase active site. The 4- and 6-positions of the pyrimidine ring are often substituted with amine-containing groups that can form crucial hydrogen bonds with the kinase backbone. **4,6-dichloro-5-fluoropyrimidine** provides a direct route to synthesize libraries of such compounds for screening against various kinase targets. While specific drug names synthesized directly from this intermediate are not prevalent in the provided search results, its isomer, 2,4-dichloro-5-fluoropyrimidine, is a known precursor for potential kinase inhibitors targeting Protein Kinase C θ and Aurora kinases.[\[21\]](#)

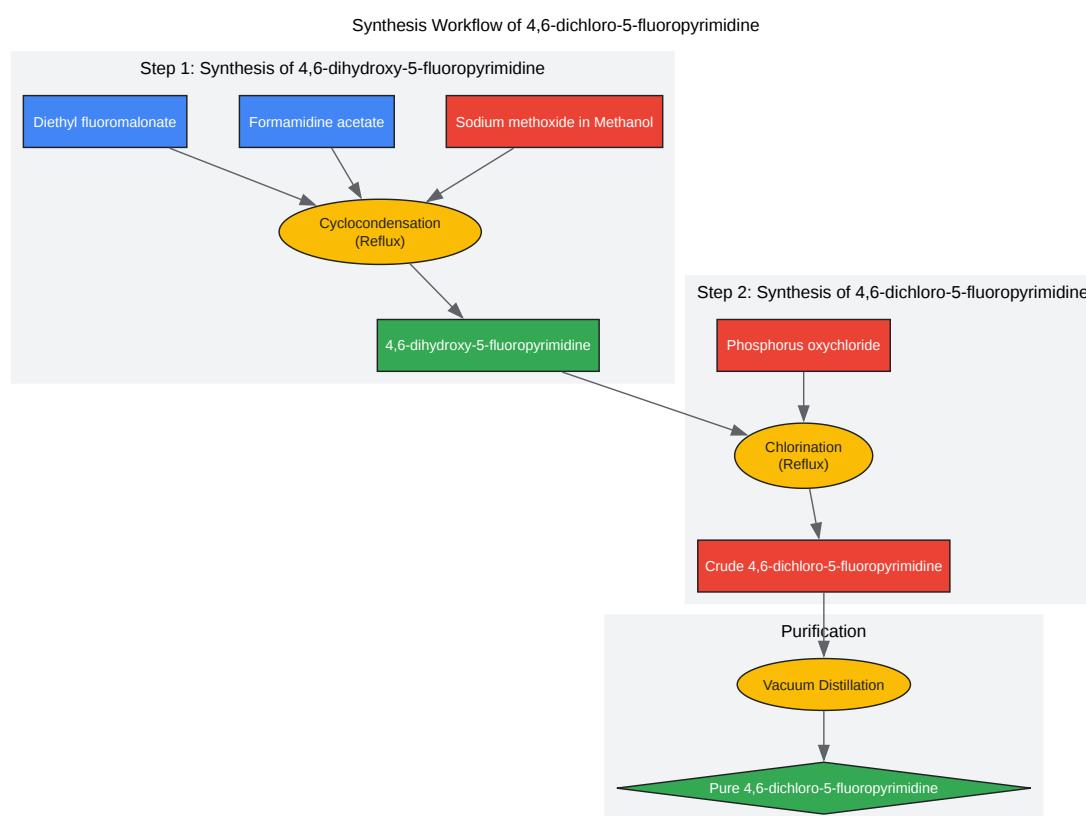
Potential Interaction with Dihydropyrimidine Dehydrogenase (DPD)

Fluoropyrimidines are a class of antimetabolite drugs used in chemotherapy. Their mechanism of action often involves the inhibition of thymidylate synthase.[22] A key enzyme in the catabolism of fluoropyrimidines is dihydropyrimidine dehydrogenase (DPD).[23][24][25] The structure of **4,6-dichloro-5-fluoropyrimidine** suggests it could potentially interact with DPD or other enzymes in the pyrimidine metabolic pathway. Inhibitors of DPD are of clinical interest as they can enhance the efficacy and reduce the toxicity of fluoropyrimidine-based chemotherapies.[26]

Visualizations

Synthesis Workflow

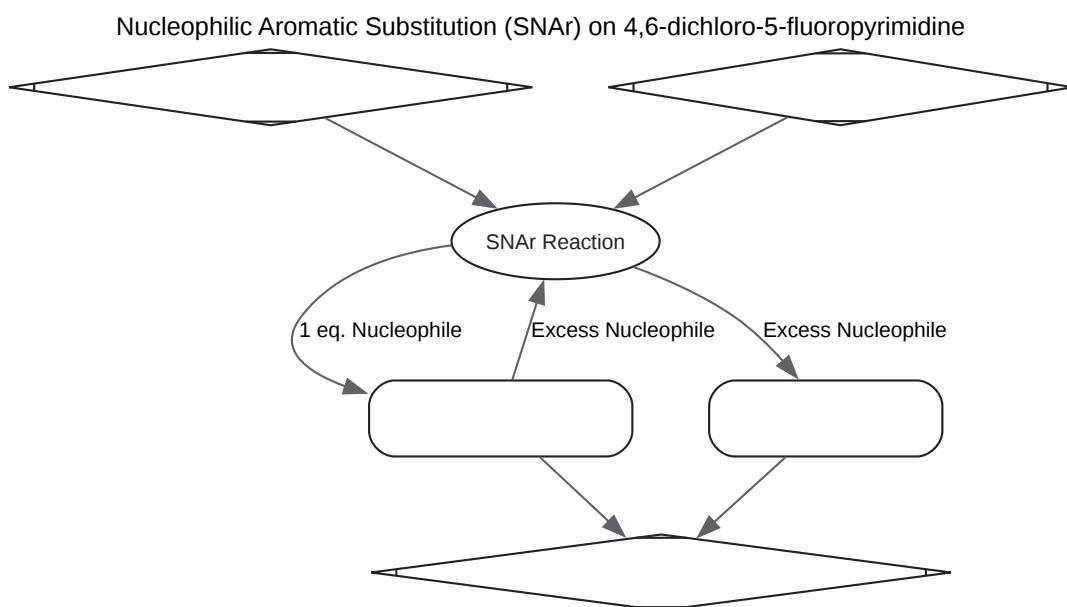
The following diagram illustrates the general workflow for the synthesis and purification of **4,6-dichloro-5-fluoropyrimidine**.

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A flowchart illustrating the synthesis and purification process.

Logical Relationship in SNAr Reactions

The following diagram depicts the logical relationship of a typical nucleophilic aromatic substitution reaction involving **4,6-dichloro-5-fluoropyrimidine**.



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Logical flow of S_NAr reactions on the core scaffold.

Safety and Handling

4,6-dichloro-5-fluoropyrimidine is a hazardous substance and should be handled with appropriate safety precautions.

- Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[2]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. Keep away from heat, sparks, and open flames.[\[3\]](#)
- In case of exposure:
 - Skin contact: Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes. Seek immediate medical attention.
 - Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
 - Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

Conclusion

4,6-dichloro-5-fluoropyrimidine is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its well-defined reactivity, particularly towards nucleophiles, allows for the systematic construction of substituted pyrimidine libraries. A thorough understanding of its physical, chemical, and safety properties is essential for its effective and safe utilization in research and development. As the demand for novel targeted therapies continues to grow, the importance of key intermediates like **4,6-dichloro-5-fluoropyrimidine** in the drug discovery pipeline is expected to increase.

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